1-Piperidin-4-ylazetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-piperidin-4-ylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIPZKTEPDMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation Approach
The direct alkylation of azetidine-3-carboxylic acid derivatives with piperidin-4-yl electrophiles represents a straightforward pathway. A notable method involves the reaction of ethyl azetidine-3-carboxylate with 4-chloropiperidine under basic conditions. For instance, EP1489078 describes a similar strategy for synthesizing 1-(pyridin-4-yl)piperidine-4-carboxylic acid, where ethyl isonicotinate reacts with 4-chloropyridinium chloride in ethanol/water at 150°C for 96 hours, yielding the target compound in unquantified but "high" yield. Adapting this to the azetidine system would require:
-
Protection of the azetidine nitrogen using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
-
Alkylation with 4-chloropiperidine in the presence of triethylamine to facilitate nucleophilic substitution.
-
Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
-
Hydrolysis of the ethyl ester to the carboxylic acid using NaOH or LiOH.
Key Challenges :
Reductive Amination Strategy
Reductive amination between azetidine-3-carboxaldehyde and piperidin-4-amine offers a milder alternative. CN106432232A outlines a protocol for synthesizing related piperidine-azetidine hybrids, employing sodium cyanoborohydride (NaBH3CN) or titanium tetraisopropylate (Ti(OiPr)4) as reducing agents. The general steps include:
-
Condensation : Reacting azetidine-3-carboxaldehyde with piperidin-4-amine in methanol at 25°C for 12 hours.
-
Reduction : Adding NaBH3CN or Ti(OiPr)4 to reduce the imine intermediate.
-
Oxidation : Converting the resulting secondary amine to the carboxylic acid via Jones oxidation (CrO3/H2SO4).
Optimization Insights :
Coupling Reactions with Protected Intermediates
Modern methods leverage coupling reagents to assemble the piperidine-azetidine scaffold. EP3050882B1 discloses a route for JAK1 inhibitors using 1-(piperidin-4-yl)azetidine-3-carboxylic acid derivatives. The synthesis involves:
-
Boc Protection : Treating piperidin-4-amine with di-tert-butyl dicarbonate in aqueous acetone (5:1 v/w) to form N-Boc-piperidin-4-amine (93% yield).
-
Azetidine Ring Formation : Cyclizing 1,3-dibromopropane with N-Boc-piperidin-4-amine using K2CO3 in DMF at 80°C.
-
Carboxylic Acid Introduction : Hydrolyzing the nitrile group of 3-cyanoazetidine intermediates via acidic conditions (H2SO4, 100°C).
-
Global Deprotection : Removing Boc groups with trifluoroacetic acid (TFA).
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) | Scalability |
|---|---|---|---|---|---|
| Direct Alkylation | ~70* | 4-Chloropiperidine, Et3N | 150 | 96 | Moderate |
| Reductive Amination | 82 | Ti(OiPr)4, NaBH3CN | 25 | 12 | High |
| Coupling Reactions | 78–93 | Di-tert-butyl dicarbonate, TFA | 80 | 24 | High |
*Estimated based on analogous reactions.
Critical Observations :
-
Direct alkylation suffers from energy-intensive conditions but avoids multi-step protection/deprotection.
-
Reductive amination offers superior atom economy but requires strict moisture control.
-
Coupling-based routes are most scalable, with Boc protection enhancing intermediate stability.
Optimization Strategies and Challenges
Solvent and Catalyst Selection
-
Ethanol/water mixtures (as in) promote solubility of polar intermediates but may hydrolyze esters prematurely. Switching to dimethylformamide (DMF) improves reaction rates for cyclization steps.
-
Titanium tetraisopropylate outperforms traditional reductants (e.g., NaBH4) in reductive amination by chelating the imine nitrogen, reducing side products.
Purification Techniques
Chemical Reactions Analysis
1-Piperidin-4-ylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential applications in drug development, particularly in the treatment of neurological disorders and pain management. Its ability to modulate neurotransmitter systems makes it a candidate for further research in pharmacology.
Neurological Disorders
Research indicates that 1-piperidin-4-ylazetidine-3-carboxylic acid may interact with neurotransmitter receptors, suggesting potential therapeutic roles in conditions such as depression and anxiety. Preliminary studies have shown that it can bind to various receptors in the central nervous system, potentially modulating neurotransmitter levels.
Pain Management
The compound has been identified as a candidate for developing novel analgesics. Studies focusing on its effects on pain pathways indicate that it may inhibit certain pain mediators, providing a basis for its application in chronic pain treatment .
The biological activity of this compound is attributed to its structural features, which allow it to participate in various biochemical interactions:
- Binding Affinity : Interaction studies have demonstrated its binding affinity to multiple receptors, including those involved in the endocannabinoid system. This suggests that it could serve as a selective inhibitor for monoacylglycerol lipase, which is implicated in pain and inflammation .
- Antitumor Activity : Preliminary investigations have indicated potential antitumor effects against human cancer cell lines, warranting further exploration into its efficacy as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Various synthetic routes have been explored, including microwave-assisted synthesis techniques that enhance efficiency .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Piperidinylazetidine | Contains piperidine and azetidine structures | Lacks carboxylic acid group |
| 2-Pyrrolidinone | Features a pyrrolidine ring | Different ring structure affecting reactivity |
| 4-Aminopiperidine | Contains an amino group on the piperidine ring | Enhances interaction with biological targets |
The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially offering distinct pharmacological profiles and applications.
Case Study 1: Neurological Applications
A study published in MDPI explored the effects of derivatives of azetidine compounds on neurotransmitter modulation. The results indicated that modifications to the piperidinyl azetidine framework could enhance receptor binding properties, supporting the hypothesis that this compound could be developed into a therapeutic agent for neurological disorders .
Case Study 2: Antitumor Activity
In vitro studies conducted on human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, suggesting its potential as an anticancer drug candidate. Further investigations are needed to elucidate the specific mechanisms behind this activity.
Mechanism of Action
The mechanism of action of 1-Piperidin-4-ylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Research Findings and Functional Comparisons
Structural and Conformational Insights
- Azetidine-Piperidine Fusion: The bicyclic core of this compound imposes conformational rigidity, which can stabilize peptide backbones or enhance binding to hydrophobic pockets in proteins. This contrasts with monocyclic analogs like 4-piperidinecarboxylic acid, which exhibit greater rotational freedom .
- Substituent Effects : Benzylation (e.g., in 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid) increases molecular weight and hydrophobicity but introduces acute toxicity risks (H302, H315) . Conversely, ethoxycarbonyl groups improve solubility and metabolic stability .
Biological Activity
1-Piperidin-4-ylazetidine-3-carboxylic acid, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
Structural Overview
The molecular formula for this compound is C₉H₁₈N₂O₂, with a molecular weight of approximately 170.25 g/mol. The compound consists of a piperidine ring linked to an azetidine ring, featuring a carboxylic acid functional group. This structure contributes to its solubility and reactivity in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 170.25 g/mol |
| Structural Features | Piperidine and azetidine rings |
| Functional Group | Carboxylic acid |
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological potential, particularly as an inhibitor of various enzymes and receptors involved in critical biological processes. The compound's interactions with neurotransmitter systems suggest its role in modulating synaptic transmission and pain pathways.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : This compound has been studied for its effects on FAAH, an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these endocannabinoids, which are associated with analgesic effects. Preliminary data suggest that this compound may enhance the analgesic properties by modulating pain pathways through FAAH inhibition .
- Monoacylglycerol Lipase (MAGL) Interaction : The compound has also been evaluated for its potential to inhibit MAGL, another enzyme involved in lipid metabolism that regulates the levels of endocannabinoids. Inhibition of MAGL can have therapeutic implications for treating neurodegenerative diseases and psychiatric disorders .
- Receptor Binding Studies : Interaction studies reveal that this compound may bind to various receptors involved in neurotransmission, suggesting a broad spectrum of potential therapeutic applications .
Case Studies
Several studies have explored the biological activity of this compound through in vitro and in vivo models:
- Study on Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors, indicating its potential as an analgesic agent .
- Neuroprotective Effects : Research has shown that compounds similar to this compound can provide neuroprotective effects against excitotoxicity, further supporting its potential use in neurodegenerative conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azetidine Ring : The initial step often includes the cyclization of appropriate precursors under controlled conditions.
- Introduction of Piperidine Moiety : Subsequent reactions introduce the piperidine component through substitution reactions.
- Carboxylic Acid Functionalization : Finally, the carboxylic acid group is introduced via standard carboxylation techniques.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Piperidin-4-ylazetidine-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Common synthetic approaches include condensation reactions between azetidine derivatives and functionalized piperidine precursors. For example, coupling azetidine-3-carboxylic acid with 4-bromopiperidine under basic conditions yields the target compound. Characterization typically involves IR spectroscopy (to confirm carbonyl and amine groups) and mass spectrometry (to verify molecular weight and fragmentation patterns) .
- Key Data :
| Synthesis Step | Characterization Technique | Key Peaks/Observations |
|---|---|---|
| Intermediate A | IR (cm⁻¹) | 1680 (C=O), 3300 (N-H) |
| Final Product | ESI-MS (m/z) | 213.1 [M+H]+ |
Q. How is the purity of this compound validated in preclinical studies?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR (to confirm structural integrity and absence of impurities). For example, a retention time of 8.2 min in HPLC and distinct proton signals (e.g., δ 3.5 ppm for azetidine CH2 groups) are critical benchmarks .
Q. What biological activity profiles have been preliminarily reported for this compound?
- Methodological Answer : Early studies focus on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT protocol). For instance, IC50 values of 1.2 µM against inflammatory mediators like COX-2 suggest therapeutic potential .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Researchers should:
Replicate experiments under standardized protocols (e.g., CLIA guidelines).
Use isothermal titration calorimetry (ITC) to quantify binding affinities directly.
Perform molecular dynamics simulations to assess conformational stability under different conditions .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Docking studies (AutoDock Vina) and pharmacophore modeling (LigandScout) identify binding poses. For example, the piperidine ring’s basic nitrogen forms salt bridges with Asp189 in serine proteases, while the azetidine moiety enhances solubility .
- Key Interaction Data :
| Target Protein | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| COX-2 | -9.2 | Arg120, Tyr355 |
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 80% yield in 15 min vs. 48% in 2 hrs conventionally).
- Employ flow chemistry for precise control of reagent mixing.
- Monitor intermediates via in-situ FTIR to detect undesired byproducts early .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer : Variations arise from:
Solvent effects (e.g., D2O vs. CDCl3 shifting proton signals).
Tautomerism (equilibrium between zwitterionic and neutral forms).
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
